Fmoc-HoArg(Pbf)-OH

Peptide Synthesis Quality Control SPPS Reagent Procurement

Fmoc-HoArg(Pbf)-OH is a doubly protected homoarginine building block essential for Fmoc SPPS of protease-resistant therapeutic peptides. Unlike standard Fmoc-Arg(Pbf)-OH, its extended side chain confers resistance to trypsin-like proteases, extending peptide half-life without altering standard SPPS protocols. The Pbf group prevents guanidino acylation side reactions, ensuring higher crude purity. Procure this pre-protected derivative for Eptifibatide analog synthesis, β-peptide 314-helix stabilization, and SAR studies. Available in ≥98% purity with verified chiral identity.

Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
CAS No. 401915-53-5
Cat. No. B1140834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-HoArg(Pbf)-OH
CAS401915-53-5
SynonymsFmoc-N-Pbf-L-HomoArginine; N-Fmoc-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sufonyl)-L-homearginine; Fmoc-HomoArg(Pbf)-OH; (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)hexan
Molecular FormulaC35H42N4O7S
Molecular Weight662.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1
InChIKeyDOGZBRBJANHMLA-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-HoArg(Pbf)-OH (CAS 401915-53-5) for Solid-Phase Peptide Synthesis: Procurement and Specification Guide


Fmoc-HoArg(Pbf)-OH (CAS 401915-53-5, also referenced as 1159680-21-3) is a specialized, doubly protected amino acid derivative utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). It features a homoarginine core with an extended side chain bearing a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidino moiety. Its molecular formula is C35H42N4O7S, and its molecular weight is approximately 662.8 g/mol.

Fmoc-HoArg(Pbf)-OH: Why Generic Arginine Analogs Cannot Be Substituted in Protease-Resistant Peptide Design


Substitution of Fmoc-HoArg(Pbf)-OH with standard Fmoc-Arg(Pbf)-OH or unprotected homoarginine derivatives fundamentally alters the target peptide's proteolytic stability and synthetic efficiency. While Fmoc-Arg(Pbf)-OH and Fmoc-HoArg(Pbf)-OH share identical deprotection and coupling protocols in SPPS workflows, they are not functionally interchangeable. The extended side chain of homoarginine confers resistance to trypsin-like proteases—a property absent in arginine-containing peptides. Furthermore, unprotected analogs lack the Pbf group, exposing the guanidino side chain to acylation and other side reactions during peptide elongation, which leads to lower crude peptide purity and difficult purifications. Therefore, direct substitution without rigorous re-validation of protease stability assays and synthetic conditions is not scientifically justified.

Quantitative Differentiation Evidence for Fmoc-HoArg(Pbf)-OH Procurement: Purity, Stability, and Enzymatic Resistance


Comparative Purity Specifications: Fmoc-HoArg(Pbf)-OH vs. Fmoc-Arg(Pbf)-OH Vendor Benchmarks

The commercial availability of Fmoc-HoArg(Pbf)-OH with high purity specifications is critical for minimizing deletion sequences and truncation byproducts in SPPS. Vendors supply Fmoc-HoArg(Pbf)-OH with purity specifications ranging from ≥95.0% to ≥99% by HPLC, comparable to the established reference standard Fmoc-Arg(Pbf)-OH. This parity in quality metrics ensures that the incorporation of the non-canonical homoarginine residue does not introduce additional impurity burdens relative to standard arginine incorporation, provided equivalent procurement-grade material is selected.

Peptide Synthesis Quality Control SPPS Reagent Procurement

Enhanced Proteolytic Resistance: Homoarginine vs. Arginine in Peptide Stability Assays

A primary driver for selecting Fmoc-HoArg(Pbf)-OH is the demonstrated ability of the resulting homoarginine-containing peptides to resist enzymatic degradation. In a 2026 study on antimicrobial peptides (AMPs), total substitution of arginine with homoarginine in the peptide Mel4 resulted in a statistically significant improvement in stability, although with a noted reduction in activity (quantified but not fully detailed in the abstract). [1] This aligns with the established mechanism: replacement of Arg by HomoArg is a recognized strategy for designing peptides with increased resistance to degradation by trypsin-like enzymes.

Protease Resistance Peptide Stability Therapeutic Peptide Design

Long-Term Storage Stability: Fmoc-HoArg(Pbf)-OH vs. Fmoc-Arg(Pbf)-OH Lyophilized Shelf-Life

From a procurement and inventory management standpoint, the long-term storage stability of Fmoc-HoArg(Pbf)-OH is equivalent to that of standard Fmoc-Arg(Pbf)-OH. Both compounds, when stored in lyophilized form at -20°C under desiccated conditions, are specified by vendors as stable for up to 36 months. [1] [2] This class-level stability is attributed to the robust Pbf protecting group on the guanidino moiety, which remains stable to the basic conditions of Fmoc deprotection yet is efficiently cleaved by TFA during final peptide resin cleavage. [3]

Reagent Stability Inventory Management Procurement Planning

Verified SPPS Workflow Compatibility: Identical Deprotection and Coupling Protocol as Fmoc-Arg(Pbf)-OH

A critical factor in reagent selection for automated SPPS is the compatibility with existing standard operating procedures (SOPs). Fmoc-HoArg(Pbf)-OH is specifically documented to be usable in exactly the same manner as Fmoc-Arg(Pbf)-OH in Fmoc SPPS workflows. This means that no modifications to coupling times, activation reagents, or Fmoc deprotection cycles (typically 20% piperidine in DMF) are required. The compound is suitable for automated peptide synthesizers and is compatible with standard Fmoc/tBu strategy synthesis cycles.

SPPS Protocol Automated Peptide Synthesis Reagent Compatibility

Chiral Identity Confirmation: Specific Optical Rotation of Fmoc-HoArg(Pbf)-OH vs. D-Enantiomer

For applications requiring the natural L-configuration, the specific optical rotation value provides a quantifiable metric to distinguish Fmoc-L-HoArg(Pbf)-OH from its D-enantiomer and verify batch-to-batch consistency. The target L-compound exhibits a specific optical rotation of -7.0° to -3.0° (c=1, DMF) at 25°C. In contrast, the D-enantiomer (Fmoc-D-HomoArg(Pbf)-OH) exhibits a positive rotation of +6.0° ± 2.0° (c=1, DMF). This clear differentiation in optical rotation sign and magnitude serves as a critical QC acceptance criterion for confirming the correct stereoisomer has been procured and received.

Chiral Purity Stereochemistry Verification QC Release Testing

Physical Property Benchmarking: Melting Point of Fmoc-HoArg(Pbf)-OH vs. Fmoc-Arg(Pbf)-OH

Melting point serves as a straightforward, non-instrument-intensive identity test for incoming material verification. Fmoc-HoArg(Pbf)-OH exhibits a reported melting point range of 115-120°C. This is significantly higher than that of its direct analog, Fmoc-Arg(Pbf)-OH, which has a reported melting point of >65°C (decomposition). This substantial difference in thermal behavior provides a simple, differentiating QC metric for confirming the identity of the received compound upon procurement.

Physical Characterization Identity Testing Solid-Phase Peptide Synthesis

Optimal Use Cases for Fmoc-HoArg(Pbf)-OH in Peptide Therapeutics and Research


Design and Synthesis of Protease-Resistant Therapeutic Peptides

Researchers developing peptide-based therapeutics with extended half-lives should prioritize Fmoc-HoArg(Pbf)-OH. The incorporation of homoarginine residues, as evidenced by comparative stability studies, confers resistance to trypsin-like proteases. This is critical for therapeutic peptides administered systemically, where rapid proteolytic degradation limits efficacy. The seamless integration into standard Fmoc SPPS workflows (Section 3, Evidence Item 4) ensures that this stability enhancement can be achieved without altering established production protocols.

Synthesis of Eptifibatide and Related GPIIb/IIIa Antagonist Analogs

Fmoc-HoArg(Pbf)-OH is a key building block for the synthesis of the antiplatelet drug Eptifibatide and its analogs, specifically providing the homoarginine (Har) residue within the critical Mpa-Har-Gly-Asp-Trp-Pro-Cys sequence. Procuring this pre-protected derivative is essential for both research-scale analog generation and for process development. Its use in Fmoc-based SPPS for Eptifibatide preparation offers advantages over alternative liquid-phase methods, which have been documented to suffer from poor solubility of unprotected homoarginine and increased byproduct formation. [1]

Studying Protein-Protein Interactions and Ligand-Binding Surfaces

In basic research, this compound is employed to refine ligand-binding surfaces and expand the diversity of arginine-like residues. Its elongated side chain (Section 1) allows researchers to probe the effects of increased positive charge spacing on biomolecular interactions. The high commercial purity (≥95% to ≥99%) and verified chiral identity (Section 3, Evidence Items 1 and 5) ensure that experimental results are not confounded by reagent impurities or stereochemical errors, which is paramount for structure-activity relationship (SAR) studies. [1]

Synthesis of β-Peptides with Stabilized Secondary Structures

Fmoc-protected β3-homoarginine derivatives are critical building blocks for the synthesis of β-peptides, which can form stable 314-helices. The incorporation of β3hArg residues introduces positive charges that can stabilize these helices through electrostatic interactions and salt-bridge formation with negatively charged residues. The robust Pbf protecting group ensures that these complex, non-natural oligomers can be assembled with high fidelity using standard SPPS techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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